molecular formula C11H14BrNO4S B3182763 Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate CAS No. 132651-46-8

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate

Cat. No.: B3182763
CAS No.: 132651-46-8
M. Wt: 336.2 g/mol
InChI Key: GICWCMSFGJCNHW-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiophene ring substituted with amino, bromomethyl, and diethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by amination and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, altering the electronic properties of the compound.

    Ester Hydrolysis: The diethyl ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids/Bases: For ester hydrolysis, common reagents include hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group.

Scientific Research Applications

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and bromomethyl groups can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Similar structure but lacks the bromomethyl group.

    Diethyl 5-amino-3-(chloromethyl)thiophene-2,4-dicarboxylate: Similar structure with a chloromethyl group instead of bromomethyl.

Uniqueness

Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-3-16-10(14)7-6(5-12)8(18-9(7)13)11(15)17-4-2/h3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICWCMSFGJCNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1CBr)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate

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